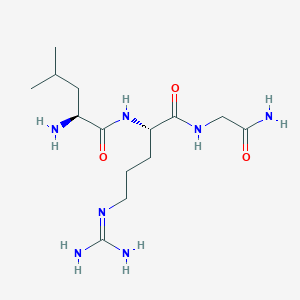
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide: is a synthetic peptide compound It is composed of the amino acids leucine, ornithine, and glycine, with a diaminomethylidene group attached to the ornithine residue
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its selective attachment to the ornithine residue.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.
科学研究应用
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Industry: It may be used in the production of specialized peptides for various industrial applications, such as biotechnology and pharmaceuticals.
作用机制
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Isoleucyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycine
Comparison: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness can result in distinct biological activities and interactions compared to similar compounds. For example, the presence of glycine in the sequence may influence the compound’s flexibility and binding properties, distinguishing it from other peptides with different amino acid compositions.
属性
CAS 编号 |
824395-58-6 |
|---|---|
分子式 |
C14H29N7O3 |
分子量 |
343.43 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H29N7O3/c1-8(2)6-9(15)12(23)21-10(4-3-5-19-14(17)18)13(24)20-7-11(16)22/h8-10H,3-7,15H2,1-2H3,(H2,16,22)(H,20,24)(H,21,23)(H4,17,18,19)/t9-,10-/m0/s1 |
InChI 键 |
VROBSHYMNDGCOG-UWVGGRQHSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


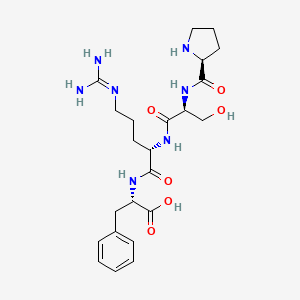
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
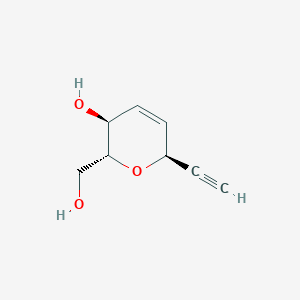
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
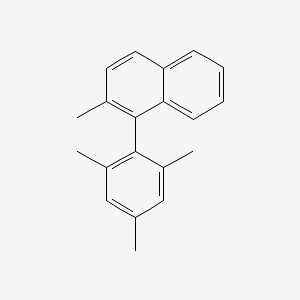
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
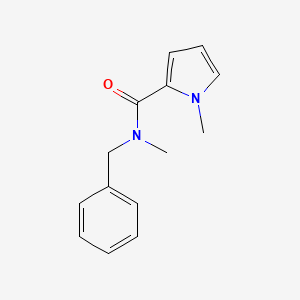

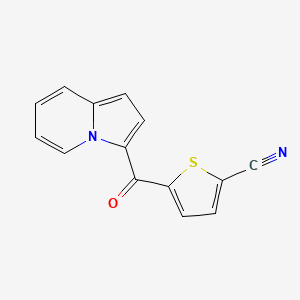
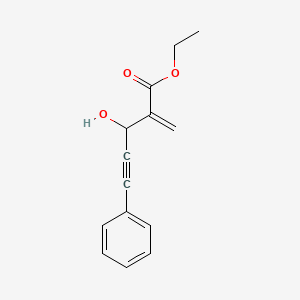
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

